molecular formula C20H19FN4O3S2 B2648528 2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-FLUOROPHENYL)ACETAMIDE CAS No. 894950-30-2

2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-FLUOROPHENYL)ACETAMIDE

Cat. No.: B2648528
CAS No.: 894950-30-2
M. Wt: 446.52
InChI Key: UAACPPORKGFAMQ-UHFFFAOYSA-N
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Description

2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-FLUOROPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with an amino group and a dimethylbenzenesulfonyl group, linked to a fluorophenylacetamide moiety through a sulfanyl group. Its unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-FLUOROPHENYL)ACETAMIDE typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The dimethylbenzenesulfonyl group is introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine.

    Attachment of the Fluorophenylacetamide Moiety: The final step involves the coupling of the pyrimidine derivative with 3-fluorophenylacetamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets would require further experimental validation to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 3-fluorophenyl group in 2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-FLUOROPHENYL)ACETAMIDE distinguishes it from its analogs. This fluorine substitution can significantly influence the compound’s pharmacokinetic properties, such as its metabolic stability and binding affinity to biological targets.

Properties

IUPAC Name

2-[4-amino-5-(3,4-dimethylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O3S2/c1-12-6-7-16(8-13(12)2)30(27,28)17-10-23-20(25-19(17)22)29-11-18(26)24-15-5-3-4-14(21)9-15/h3-10H,11H2,1-2H3,(H,24,26)(H2,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAACPPORKGFAMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=CC(=CC=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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